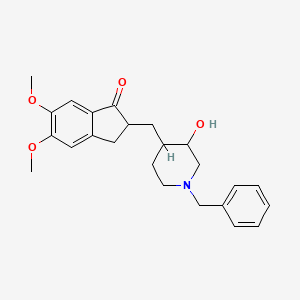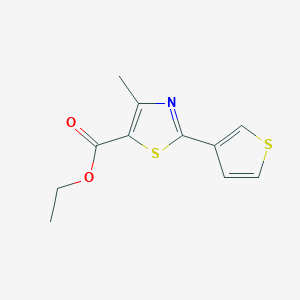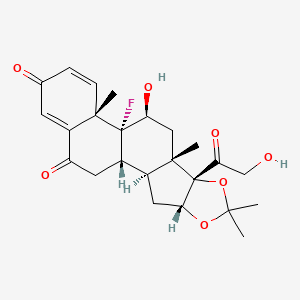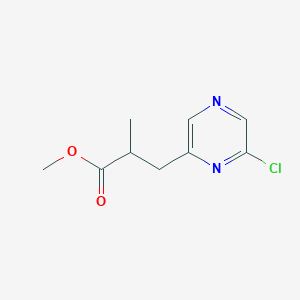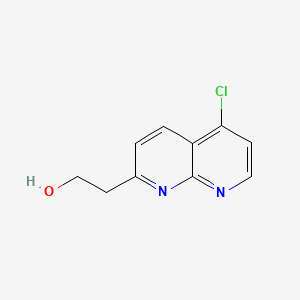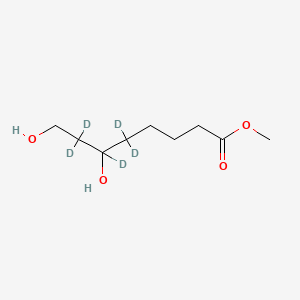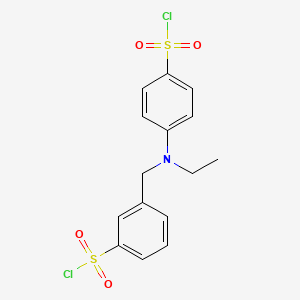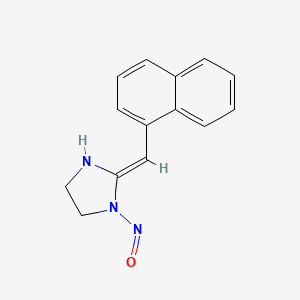
N-Nitroso Naphazoline; Imidazolidine, 2-(1-naphthalenylmethylene)-1-nitroso-; 2-(1-Naphthalenylmethylene)-1-nitroso-imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso Naphazoline typically involves the reaction of naphazoline with nitrosating agents. One common method is the reaction of naphazoline with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the nitroso derivative. The reaction conditions generally include:
- Temperature: Room temperature to 50°C
- Solvent: Aqueous or organic solvents like ethanol
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of N-Nitroso Naphazoline follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to ensure consistent product quality
- Use of automated systems for precise control of reaction conditions
- Implementation of safety measures to handle nitrosating agents and prevent the formation of unwanted by-products
Analyse Des Réactions Chimiques
Types of Reactions
N-Nitroso Naphazoline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives
Reduction: Amines
Substitution: Various substituted imidazolidines
Applications De Recherche Scientifique
N-Nitroso Naphazoline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its use in the development of drugs for treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mécanisme D'action
The mechanism of action of N-Nitroso Naphazoline involves its interaction with molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
N-Nitroso Naphazoline can be compared with other similar compounds, such as:
N-Nitrosoamines: These compounds also contain a nitroso group but differ in their structure and reactivity.
Naphazoline Derivatives: Compounds derived from naphazoline with different functional groups attached.
Imidazolidine Derivatives: Compounds containing the imidazolidine ring with various substituents.
Uniqueness
N-Nitroso Naphazoline is unique due to its specific combination of the nitroso group and the naphthalenylmethylene-imidazolidine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H13N3O |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
(2E)-2-(naphthalen-1-ylmethylidene)-1-nitrosoimidazolidine |
InChI |
InChI=1S/C14H13N3O/c18-16-17-9-8-15-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,10,15H,8-9H2/b14-10+ |
Clé InChI |
QFHFCHAUHARXQY-GXDHUFHOSA-N |
SMILES isomérique |
C1CN(/C(=C/C2=CC=CC3=CC=CC=C32)/N1)N=O |
SMILES canonique |
C1CN(C(=CC2=CC=CC3=CC=CC=C32)N1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)
![Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13860567.png)



